molecular formula C5H4N4O4 B12279938 6-Amino-2,5-dinitropyridine CAS No. 3073-80-1

6-Amino-2,5-dinitropyridine

Cat. No.: B12279938
CAS No.: 3073-80-1
M. Wt: 184.11 g/mol
InChI Key: OKBGKXVHXMWWRP-UHFFFAOYSA-N
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Description

6-Amino-2,5-dinitropyridine is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. This compound is characterized by the presence of amino and nitro groups attached to a pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,5-dinitropyridine typically involves the nitration of 2,6-diaminopyridine. The process begins with the nitration of 2,6-diaminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,5-dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyridines .

Scientific Research Applications

6-Amino-2,5-dinitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,5-dinitropyridine involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and stability. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

    4-Amino-2,6-dichloropyridine: This compound has similar structural features but differs in the position and type of substituents.

    2,6-Diamino-3,5-dinitropyridine: Another nitrogen-rich pyridine derivative with similar energetic properties.

    4-Amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine: Known for its high thermal stability and energetic properties

Uniqueness: 6-Amino-2,5-dinitropyridine stands out due to its specific arrangement of amino and nitro groups, which imparts unique reactivity and stability.

Properties

IUPAC Name

3,6-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-2-4(7-5)9(12)13/h1-2H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBGKXVHXMWWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700823
Record name 3,6-Dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3073-80-1
Record name 3,6-Dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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